6-Bromobenzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
6-bromo-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-4-1-2-5-6(3-4)13-8(11-5)7(10)12/h1-3H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSHXPQLLVJAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337334 | |
| Record name | 6-Bromo-1,3-benzothiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328961-29-1 | |
| Record name | 6-Bromo-1,3-benzothiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
6-Bromobenzo[d]thiazole-2-carboxamide is a chemical compound with diverse applications, particularly in pharmaceutical research and development. It serves as a versatile building block for synthesizing various bioactive molecules .
Pharmaceutical Applications
Key Intermediate: 6-Bromobenzo[d]thiazole-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds .
ROCK-II Inhibitors: Benzothiazole derivatives, including this compound, have been identified as Rho-associated kinase (ROCK-II) inhibitors . These inhibitors have good biochemical and cellular potency and sufficient kinase selectivity .
BRAFV600E Inhibitors: Benzothiazole derivatives are potential BRAFV600E inhibitors and antiproliferative agents in several colorectal cancer and melanoma cell lines . One analog, 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (22), has demonstrated promising results for potential use in drug development .
Synthesis of Benzothiazole Derivatives
Anti-tubercular Compounds: Benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These derivatives have shown better inhibition potency against M. tuberculosis when compared to standard reference drugs .
2-Cyanobenzothiazoles: 6-methylbenzo[d]thiazole-2-carbonitrile can be obtained through the cyclization of N-arylcyanothioformamides using a catalytic system involving palladium and copper .
Biological Evaluation
Antimicrobial Activity: Novel heteroarylated benzothiazoles have been designed, prepared, and studied for their antimicrobial activity .
Preparation Methods
Stepwise Preparation:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1. Cyclization to form benzo[d]thiazole core | Methyl 6-bromo-4-aminobenzoate + KSCN + Br2 in acetic acid | Stir 45 min at RT, cool to 10°C, add Br2 dropwise, stir overnight | Formation of methyl 6-bromo-2-aminobenzo[d]thiazole-6-carboxylate |
| 2. Hydrolysis of ester to carboxylic acid | Treatment with aqueous base (e.g., LiOH in MeOH/H2O) | 0 °C to RT, 1-2 h | Converts methyl ester to 6-bromo-benzo[d]thiazole-2-carboxylic acid |
| 3. Conversion to carboxamide | Activation of acid (e.g., via acid chloride or coupling reagents) followed by reaction with ammonia or amine | Use reagents like SOCl2 for acid chloride formation, then NH3 in solvent | Yields this compound |
Detailed Reaction Mechanism Insights
- Thiocyanation and Cyclization: The reaction begins with the formation of thiocyanogen (SCN)2 from KSCN and bromine in acetic acid. The electrophilic thiocyanogen reacts with the amino group of the aminobenzoate, forming an intermediate thiourea derivative.
- Intramolecular Cyclization: The thiourea intermediate undergoes intramolecular cyclization facilitated by the acidic medium, forming the benzo[d]thiazole ring.
- Halogenation: The bromine reagent also facilitates bromination at the 6-position of the aromatic ring during or after cyclization, depending on the substitution pattern of the starting aminobenzoate.
Optimization and Variations in Preparation
Several variations and optimizations have been reported to improve yield, selectivity, and scalability:
| Parameter | Variation | Effect/Outcome |
|---|---|---|
| Molar ratios | KSCN: 4 equiv; Br2: 2 equiv (can be halved) | Ensures complete thiocyanation and cyclization without overbromination |
| Temperature | Initial stirring at RT, cooling to 10°C during Br2 addition | Controls reaction rate and minimizes side reactions |
| Base for workup | 25% NH3 solution vs. saturated NaHCO3 | NH3 favors isolation of silyl-protected intermediates; NaHCO3 allows free OH groups |
| Protecting groups | Use of tert-butyldimethylsilyl (TBDMS) for hydroxyl protection | Protects hydroxy groups during cyclization, facilitating selective derivatization later |
These conditions have been demonstrated to yield high purity methyl 2-aminobenzo[d]thiazole-6-carboxylates with either free or protected hydroxyl groups, which can be further converted to carboxamides.
Conversion to Carboxamide Functionality
The carboxamide group at the 2-position is typically introduced via:
- Hydrolysis of the methyl ester to the carboxylic acid.
- Activation of the acid to an acid chloride using reagents like thionyl chloride (SOCl2).
- Reaction of the acid chloride with ammonia or an amine to form the carboxamide.
This sequence is well-established for benzo[d]thiazole derivatives and allows for efficient synthesis of 2-carboxamides with various substitutions on the aromatic ring, including bromine at position 6.
Summary Table of Key Preparation Steps
| Compound Intermediate | Starting Material | Reagents & Conditions | Product Description |
|---|---|---|---|
| Methyl 6-bromo-4-aminobenzoate | Commercial or synthesized | KSCN (4 equiv), Br2 (2 equiv), AcOH, RT to 10 °C | Methyl 6-bromo-2-aminobenzo[d]thiazole-6-carboxylate |
| 6-Bromo-benzo[d]thiazole-2-carboxylic acid | Above methyl ester | LiOH aq./MeOH, 0 °C to RT | Hydrolyzed acid derivative |
| This compound | Acid | SOCl2 (acid chloride formation), then NH3 | Target carboxamide compound |
Q & A
Q. What are the common synthetic routes for preparing 6-Bromobenzo[d]thiazole-2-carboxamide, and what analytical techniques are used to confirm its structure?
- Methodological Answer : A typical synthesis involves coupling 6-bromobenzo[d]thiazol-2-amine with a carboxylic acid derivative or activated carbonyl source. For example, amidation reactions using reagents like EDCl/HOBt or thionyl chloride to activate the carboxyl group can yield the carboxamide. Structural confirmation is achieved via 1H NMR (e.g., δ 7.24–8.96 ppm for aromatic protons), IR spectroscopy (e.g., C=O stretch at ~1680–1700 cm⁻¹), and melting point analysis (observed ranges: 188–221°C). Purity is assessed using TLC (Rf ~0.68 in specific solvent systems) .
Q. How is the purity of this compound assessed during synthesis?
- Methodological Answer : Purity is evaluated via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Quantitative analysis employs HPLC with UV detection (e.g., λmax ~276 nm). Melting point consistency (e.g., 201–203°C for intermediates) and elemental analysis (C, H, N within ±0.3% of theoretical values) further validate purity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood to avoid inhalation, and avoid skin contact. Waste should be segregated and disposed via certified hazardous waste services. Storage at –20°C ensures long-term stability. Refer to Safety Data Sheets (SDS) for compound-specific hazards .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodological Answer : Optimize solvent polarity (e.g., DMF or THF for solubility), temperature (60–80°C for amidation), and catalyst loading (e.g., 10 mol% DMAP). Microwave-assisted synthesis may reduce reaction time. Monitoring intermediates via in-situ IR or LC-MS helps identify bottlenecks. Yields up to 87% are achievable with careful stoichiometric control .
Q. What strategies are effective in resolving contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR data (e.g., δ variations >0.2 ppm) may arise from solvent effects (CDCl3 vs. DMSO-d6), impurity profiles , or polymorphism . Use high-field NMR (≥500 MHz) and spiking experiments with authentic standards. Cross-validate with X-ray crystallography (e.g., SHELX refinement) to resolve structural ambiguities .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. Its electron-withdrawing effect activates the thiazole ring toward nucleophilic substitution. For example, coupling with boronic acids under Pd catalysis produces biaryl derivatives. Monitor reactivity using 31P NMR to track phosphine ligands in catalytic systems .
Q. What experimental design considerations are critical for studying the electrochemical properties of this compound?
- Methodological Answer : Use cyclic voltammetry in anhydrous acetonitrile with a three-electrode setup (glassy carbon working electrode). Control oxygen levels via argon purging to avoid redox interference. Correlate reduction potentials with DFT calculations to elucidate electron-transfer pathways. Report potentials vs. Fc/Fc+ for reproducibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting points reported for this compound derivatives?
- Methodological Answer : Variations (e.g., 188°C vs. 221°C) may stem from polymorphism or solvent residues . Perform recrystallization in multiple solvents (e.g., ethanol, ethyl acetate) and analyze via DSC to identify polymorphic forms. Purity checks via HPLC-MS and elemental analysis are essential .
Q. Why do IR spectra of this compound sometimes lack expected carbonyl stretches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
